2-Hydroxyxanthone
Overview
Description
Synthesis Analysis
The synthesis of hydroxyxanthones, including 2-Hydroxyxanthone, has been achieved in 11.15–33.42% yield from 2,6-dihydroxybenzoic acid as the starting material . The chemical structures of prepared hydroxyxanthones have been elucidated using spectroscopic techniques .Molecular Structure Analysis
This compound has a molecular formula of C13H8O3 . Its structure has been studied using computational research focused on the energetic and structural properties of four isomers monohydroxyxanthone .Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 411.2±24.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . Its molar refractivity is 57.4±0.3 cm3 .Scientific Research Applications
Antimalarial Activity
2-Hydroxyxanthone has been synthesized from xanthone and evaluated for its antiplasmodial activity. In vitro assays against Plasmodium falciparum 3D7 demonstrated that this compound has a notable inhibitory concentration, showcasing its potential as an antimalarial compound (Amanatie et al., 2017). Further, the synthesis of 2,7-dihydroxyxanthone, another derivative from xanthone, also exhibited significant antiplasmodial activity (Amanatie et al., 2018).
Anti-androgenic Activity in Prostate Cancer
Hydroxyxanthones, including derivatives of this compound, have been identified as anti-androgens in androgen receptor-positive prostate cancer cells. Specifically, these compounds demonstrated inhibition of AR transcriptional activity, which is crucial in the development and progression of prostate cancer (Shakui et al., 2014).
Infrared Spectral Analysis
A comprehensive study on the infrared (IR) spectra of this compound provides insights into its structural and spectral characteristics. This research is significant for understanding the molecular structure and properties of this compound (Qu et al., 2012).
Optimization for Antimalarial Activity
Research on optimizing hydroxyxanthones for antimalarial activity highlights their role in complexing with heme and inhibiting hemozoin formation. Modifications to the xanthone structure, such as attaching R-groups, have been explored to enhance their antimalarial efficacy (Kelly et al., 2002).
Potential in Treating Erectile Dysfunction
The synthesis of 1,7-dimethoxy-2-hydroxyxanthone, a natural product isolated from Securidaca inappendiculate Hassk, has been reported. This compound has shown potential in treating erectile dysfunction due to its significant relaxation activity on rabbit corpus cavernosum (Liu et al., 2013).
Antibacterial Activity
Hydroxyxanthones have shown effective antibacterial activity against various pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA). The study includes molecular docking studies to understand the interaction between hydroxyxanthones and bacterial enzymes (Yuanita et al., 2020).
Influence on Structure and Stability
Computational research focusing on the influence of the hydroxyl functional group on the structure and stability of xanthone, including this compound, provides insights into the thermodynamic stability and molecular properties of these compounds (Freitas & Ribeiro da Silva, 2018).
Vasodilator and Antioxidant Effects
The vasodilator and antioxidant effects of various xanthones, including hydroxyxanthones, have been explored for their therapeutic potential in cardiovascular diseases. This study also evaluates the correlation between antioxidant activity and vasodilator effect (Capettini et al., 2009).
Safety and Hazards
Future Directions
Xanthones, including 2-Hydroxyxanthone, show promising biological activities . Therefore, the isolation of xanthone natural products and the synthesis of new xanthones have both received extensive effort . Future research may focus on developing new synthetic strategies towards xanthone derivatives .
Mechanism of Action
Target of Action
2-Hydroxyxanthone, an isoprene flavone derived from Calophyllum inophyllum, has been found to have a significant killing effect on K562 cells . K562 cells are human immortalized myelogenous leukemia cells, which are often used in cancer research .
Mode of Action
The mode of action of this compound involves the stimulation of the caspase enzyme, leading to cell apoptosis . Furthermore, this compound can inhibit the Topoisomerase II protein through an intercalation mechanism on the DNA .
Biochemical Pathways
The biosynthesis of xanthones, including this compound, in plants involves the shikimate and the acetate pathways, which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .
Pharmacokinetics
It’s known that within the cell, this compound is primarily located in the membrane . This location could influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of this compound’s action is the induction of apoptosis in targeted cells, such as K562 cells . This is achieved through the stimulation of the caspase enzyme and the inhibition of the Topoisomerase II protein .
Biochemical Analysis
Biochemical Properties
2-Hydroxyxanthone interacts with various enzymes, proteins, and other biomolecules. The structure of this compound determines its bioactivity, and different substitutions might result in variable bioactivity . It has been found to have an obvious killing effect on K562 cells .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It can lead to cell apoptosis by stimulating the caspase enzyme . Furthermore, it has been found to have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found to interact with the active sites of Topoisomerase II protein through Hydrogen bonding .
Metabolic Pathways
This compound is involved in various metabolic pathways. In plants, the biosynthesis of xanthones involves the shikimate and the acetate pathways
Transport and Distribution
This compound is transported and distributed within cells and tissues. Within the cell, this compound is primarily located in the membrane .
Properties
IUPAC Name |
2-hydroxyxanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O3/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSACHQJPCNOREV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172676 | |
Record name | 9H-Xanthen-9-one, 2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Hydroxyxanthone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032997 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1915-98-6 | |
Record name | 2-Hydroxyxanthone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1915-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9H-Xanthen-9-one, 2-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001915986 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Xanthen-9-one, 2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxyxanthone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032997 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
241 - 241.5 °C | |
Record name | 2-Hydroxyxanthone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032997 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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